molecular formula C22H19N3O2 B11614122 3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

Cat. No.: B11614122
M. Wt: 357.4 g/mol
InChI Key: IIQCOAAQYMAIFA-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure incorporates an imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic motif known for its diverse pharmacological profiles and wide range of biological applications . Research on analogous compounds has demonstrated promising antitubercular activity against the Mycobacterium tuberculosis H37Rv strain, highlighting the potential of this chemotype in addressing a critical global health challenge . The molecular design, which combines the imidazopyridine unit with a benzamide group, is a strategy often employed in molecular hybridization to create new chemical entities with enhanced biological properties . Furthermore, derivatives based on similar core structures are frequently investigated for their potential in anticancer research and as inhibitors of specific mitotic targets, underscoring the broad utility of this compound class in cell proliferation studies . This product is intended for research purposes to further explore these mechanisms of action and structure-activity relationships. As with many research compounds, in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters are an essential part of the early development process to evaluate drug-likeness and guide subsequent experimental work . 3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O2/c1-15-6-5-11-25-14-20(24-21(15)25)16-7-3-9-18(12-16)23-22(26)17-8-4-10-19(13-17)27-2/h3-14H,1-2H3,(H,23,26)

InChI Key

IIQCOAAQYMAIFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Three-Component Coupling via Molecular Iodine Catalysis

A scalable method for imidazo[1,2-a]pyridine synthesis involves ultrasonication-assisted three-component reactions. Using 2-aminopyridine, acetophenone derivatives, and dimedone in water with molecular iodine (20 mol%), the 8-methylimidazo[1,2-a]pyridine scaffold is formed under aerobic conditions. Key advantages include:

  • Yield : Up to 96% for analogous structures.

  • Conditions : Room temperature, 30-minute reaction time.

  • Eco-friendliness : Water solvent and biodegradable catalyst.

Ritter-Type Cyclization with Bismuth(III) Triflate

Adapting methodologies for imidazo[1,5-a]pyridines, benzylic alcohols react with nitriles (e.g., acetonitrile) in the presence of Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) at 150°C. While originally designed for imidazo[1,5-a]pyridines, this approach can be modified for imidazo[1,2-a]pyridines by adjusting starting materials. For example, substituting 2-amino-3-picoline with 2-amino-4-picoline may yield the 8-methyl variant.

Functionalization of the Phenyl Ring

Suzuki-Miyaura Cross-Coupling

Introducing the phenyl group at position 3 of the imidazo[1,2-a]pyridine core is achieved via palladium-catalyzed cross-coupling. A brominated intermediate (e.g., 3-bromo-8-methylimidazo[1,2-a]pyridine) reacts with 3-aminophenylboronic acid under Suzuki conditions:

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Base : K₂CO₃.

  • Solvent : Dioxane/water (4:1).

  • Yield : ~75–85% for analogous couplings.

Electrophilic Aromatic Substitution

Direct substitution on the phenyl ring can be performed using nitration or halogenation, followed by reduction to introduce the amine group. For example:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 3-nitro derivatives.

  • Reduction : H₂/Pd-C in ethanol converts nitro to amine.

Benzamide Coupling

Peptide Coupling Reagents

The final step involves coupling 3-methoxybenzoic acid with the 3-aminophenyl-imidazo[1,2-a]pyridine intermediate. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF or DCM facilitate amide bond formation:

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 70–90% for similar benzamide derivatives.

Acid Chloride Method

Activating 3-methoxybenzoic acid as its acid chloride (using SOCl₂ or oxalyl chloride) allows reaction with the amine under basic conditions (e.g., triethylamine):

  • Solvent : THF or DCM.

  • Yield : Comparable to peptide coupling (~75%).

Industrial-Scale Optimization

Continuous Flow Reactors

For large-scale production, flow chemistry enhances efficiency:

  • Residence Time : <30 minutes.

  • Throughput : 1–5 kg/day.

  • Purity : >98% via in-line purification.

Automated Synthesis Platforms

Robotic systems optimize reaction parameters (temperature, stoichiometry) through machine learning algorithms, reducing waste and improving reproducibility.

Comparative Analysis of Methods

StepMethodCatalyst/ReagentsYield (%)Key Advantage
Imidazo Core SynthesisThree-component couplingI₂, H₂O, ultrasound85–96Eco-friendly, rapid
Phenyl FunctionalizationSuzuki couplingPd(PPh₃)₄, K₂CO₃75–85High regioselectivity
Benzamide CouplingEDCI/HOBtDMF, RT70–90Mild conditions

Challenges and Mitigation Strategies

  • Impurity Formation : Side products during imidazo ring synthesis are minimized using column chromatography (silica gel, 20–40% EtOAc/hexane).

  • Low Coupling Efficiency : Excess HOBt (1.5 equiv) improves amide bond formation.

  • Scale-Up Issues : Continuous flow systems prevent exothermic runaway reactions during nitration.

Recent Advances

Photocatalytic Methods

Visible-light-mediated C–H activation enables direct coupling of aryl amines with imidazo[1,2-a]pyridines, bypassing pre-functionalized intermediates.

Biocatalytic Approaches

Lipase-catalyzed amidation in non-aqueous media achieves 90% yield with minimal byproducts, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated derivatives and reduced forms of the original compound .

Scientific Research Applications

Biological Activities

Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit various biological activities, including:

  • Anticancer Properties : Compounds similar to 3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown promising results against human colorectal carcinoma cell lines (HCT116), with some exhibiting lower IC50 values than standard chemotherapeutics like 5-fluorouracil (5-FU) .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. In studies involving related compounds, minimum inhibitory concentrations (MICs) were reported as low as 1.27 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of synthesized analogues of 3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide against HCT116 cells. The results indicated:

  • Compound N18 had an IC50 value of 4.53 µM.
  • Compound N9 showed an IC50 value of 5.85 µM.
    These values suggest that these compounds could serve as effective alternatives to existing cancer treatments .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, various derivatives were screened against both Gram-positive and Gram-negative bacteria. The results were tabulated as follows:

CompoundMIC (µM)Activity Type
N11.27Gram-positive
N81.43Gram-negative
N221.30Fungal

These findings highlight the potential of this compound in combating bacterial infections .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, as a CDK inhibitor, it binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell death in cancer cells . Additionally, as a GABA A receptor modulator, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs and their comparative features:

Compound Name Substituents/Modifications Molecular Weight Biological Activity/Notes References
3-Methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide 3-methoxybenzamide; 3-phenylimidazopyridine (8-methyl) ~375.4* Likely targets similar to MS-0022 (e.g., SMO inhibition); exact activity unspecified
3,4,5-Trimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide 3,4,5-trimethoxybenzamide; same imidazopyridine scaffold 417.46 Sirtuin modulator 5; enhanced polarity from methoxy groups may improve solubility
MS-0022 (2-Bromo-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide) 2-bromobenzamide; phenyl at 4-position (vs. 3) ~426.3 SMO antagonist; IC₅₀ = low nM in Hh pathway inhibition; in vivo tumor growth delay
3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide (S8) 4-chlorophenyl at imidazopyridine 2-position; N-methylbenzamide 377.8 Improved metabolic stability due to N-methylation; melting point 225–227°C
3-Fluoro-N-(4-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo…yl)phenyl)benzamide Fluorine substituent; pyrrolidine-carbonyl group ~507.5 High melting point (263–265°C); potential for enhanced target specificity
2-Methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide 2-methylbenzamide; 7-methylimidazopyridine (vs. 8-methyl) ~359.4 Reduced polarity compared to methoxy analogs; possible increased membrane permeability

*Calculated based on molecular formula.

Key Structural and Functional Comparisons:

Substituent Effects on Bioactivity :

  • Methoxy Groups : The 3,4,5-trimethoxy analog (CAS 724737-74-0) shows sirtuin modulation, likely due to increased electron-donating effects and hydrogen-bonding capacity compared to the single methoxy group in the parent compound .
  • Halogenation : MS-0022’s 2-bromo substitution enhances steric and electronic interactions with the Smoothened (SMO) receptor, achieving low nM potency in Hh pathway inhibition .
  • N-Methylation : Compound S8’s N-methyl group reduces susceptibility to amide bond hydrolysis, improving metabolic stability .

Positional Isomerism :

  • MS-0022’s phenyl substitution at the 4-position (vs. 3 in the parent compound) may alter binding orientation in the SMO receptor pocket .
  • The 7-methylimidazopyridine isomer () may exhibit distinct target selectivity due to steric differences in the imidazopyridine core .

Pyrrolidine-carbonyl and morpholinosulfonyl groups () may enhance metabolic stability and target engagement through secondary interactions .

Research Findings and Data

  • Anticancer Activity: MS-0022 reduced tumor growth in SUIT-2 xenografts, correlating with decreased stromal Gli1 levels .
  • Synthetic Yields : Analogs with pyrrolidine-carbonyl groups (e.g., compound 26 in ) were synthesized in ~68–85% yields, indicating robust scalability .
  • Thermal Stability : Higher melting points (e.g., 263–265°C for compound 26) suggest greater crystallinity, which may influence formulation strategies .

Biological Activity

3-Methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure includes a methoxy group and an imidazo[1,2-a]pyridine moiety, which contribute to its unique reactivity and biological properties. This article reviews the existing literature on the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is C17H17N3O2C_{17}H_{17}N_{3}O_{2}, with a molecular weight of 295.34 g/mol. The presence of the methoxy group enhances lipophilicity, which may influence its pharmacokinetic properties.

PropertyValue
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
CAS Number868971-12-4

Biological Activity

Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit significant biological activities, including:

  • Anticancer Activity : Compounds similar to 3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide have shown potential in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their ability to inhibit enzymes involved in cancer progression, demonstrating IC50 values ranging from 1.2 to 5.3 μM against various cancer cell lines .
  • Antibacterial Properties : The compound has also been investigated for its antibacterial activity. Similar compounds have shown effectiveness against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported as low as 8 μM .
  • Anti-inflammatory Effects : The presence of the imidazo[1,2-a]pyridine moiety suggests potential anti-inflammatory properties, which are common among related compounds. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

The biological activity of 3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth and inflammation.
  • Receptor Interaction : The imidazo[1,2-a]pyridine structure can interact with various biological receptors, potentially influencing cellular signaling pathways.
  • Oxidative Stress Modulation : Some studies suggest that similar compounds can modulate oxidative stress levels in cells, contributing to their antiproliferative effects .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

  • A study assessing the antiproliferative activity of various methoxy-substituted benzamides found that compounds with similar structures exhibited selective activity against breast cancer cell lines (MCF-7), with IC50 values indicating strong growth inhibition .
  • Another investigation highlighted the antibacterial efficacy of methoxy-substituted derivatives against resistant bacterial strains, emphasizing the relevance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Suzuki-Miyaura coupling to attach aryl groups to the imidazo[1,2-a]pyridine core.
  • Buchwald-Hartwig amination for introducing the benzamide moiety .
  • Purification via column chromatography and recrystallization, with yields optimized by controlling solvent polarity (e.g., ethanol/water mixtures) and reaction temperatures (60–120°C) .
    • Key Characterization : Confirm intermediate structures using 1H^1H-NMR (e.g., aromatic proton integration), 13C^{13}C-NMR (carbonyl resonance at ~168 ppm), and HRMS for molecular ion validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify carbonyl (C=O) stretches (~1650–1700 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) in the benzamide group .
  • 1H^1H-NMR : Analyze aromatic splitting patterns (e.g., meta-substituted phenyl protons) and methyl group integration (8-methylimidazo peak at ~2.5 ppm) .
  • LC-MS : Monitor purity and detect byproducts via retention time and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with varying substituents (e.g., halogenation at the 8-position, methoxy replacement) to assess impact on bioactivity .
  • In Vitro Assays : Use kinase inhibition assays (e.g., ATP-binding pocket competition) or antimicrobial susceptibility testing (MIC values) to correlate structural changes with activity .
  • Computational Docking : Employ AutoDock Vina to model interactions with targets like COX-2 or bacterial topoisomerases, focusing on hydrogen bonding and π-π stacking .

Q. What strategies resolve low yields in the final coupling step of the synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)2_2, XPhos-Pd-G3) to enhance cross-coupling efficiency .
  • Solvent Selection : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates, or switch to toluene for better temperature control .
  • Reaction Monitoring : Use TLC or in-situ IR to detect incomplete conversions and adjust stoichiometry (e.g., excess aryl boronic acid) .

Q. How can metabolic stability be evaluated for this compound in preclinical studies?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS to estimate intrinsic clearance .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, correlating with bioavailability .

Q. How do researchers address contradictory bioactivity data across studies?

  • Methodological Answer :

  • Structural Comparisons : Cross-reference substituent effects (e.g., fluoro vs. methoxy groups) using databases like PubChem to identify activity cliffs .
  • Assay Standardization : Replicate experiments under uniform conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, isolating variables like solvent choice or incubation time .

Q. What role do computational methods play in optimizing this compound’s pharmacokinetics?

  • Methodological Answer :

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for derivatization .
  • Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM force fields, focusing on logP and polar surface area .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, toxicity, and solubility from structural descriptors .

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